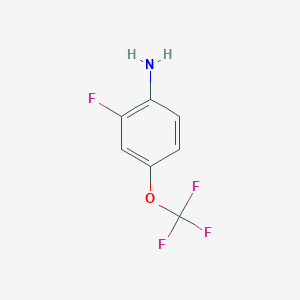

2-Fluoro-4-(trifluoromethoxy)aniline

Beschreibung

Significance of Fluorine Substitution in Organic Chemistry

The substitution of hydrogen with fluorine in organic compounds has a profound impact on their properties. Fluorine is the most electronegative element, and its presence in a molecule can dramatically alter its electronic characteristics, stability, and reactivity. numberanalytics.comsoci.org The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional stability to fluorinated compounds. alfa-chemistry.com This stability is highly desirable in various applications, from pharmaceuticals to materials science. alfa-chemistry.comwiley.com

Furthermore, the introduction of fluorine can influence a molecule's conformation, pKa, and membrane permeability, which are critical factors in drug design. nih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, highlighting the element's importance in the life sciences. soci.orgalfa-chemistry.com The strategic placement of fluorine can lead to enhanced potency, selectivity, and metabolic stability in bioactive molecules. nih.gov

Overview of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are fundamental building blocks in industrial chemistry. sci-hub.secolab.wsresearchgate.net They serve as precursors for a wide range of products, including dyes, polymers, antioxidants, and pharmaceuticals. sci-hub.seresearchgate.netslideshare.net The amino group in aniline makes it a versatile starting material for various chemical transformations. sci-hub.se Aniline derivatives are integral to the synthesis of many drugs, such as the common analgesic paracetamol. sci-hub.se The study of aniline derivatives continues to be an active area of research due to their broad applicability and the potential for discovering new materials and bioactive compounds. sci-hub.secolab.wsresearchgate.net

Academic Relevance of 2-Fluoro-4-(trifluoromethoxy)aniline

This compound is a specialized aniline derivative that has attracted attention in academic and industrial research. Its structure, featuring both a fluorine atom and a trifluoromethoxy group, imparts unique properties that make it a valuable intermediate in the synthesis of complex molecules. The presence of the trifluoromethoxy group, in particular, can enhance the lipophilicity and metabolic stability of compounds, which is advantageous in drug development. mdpi.com This compound serves as a key building block in the creation of novel pharmaceuticals and advanced materials, driving further investigation into its synthetic utility and potential applications.

Chemical Profile of this compound

This section details the chemical and physical properties of this compound, providing a foundational understanding of this compound.

Molecular Structure and Properties

This compound is an aromatic amine with the molecular formula C₇H₅F₄NO. uni.lu The molecule consists of an aniline core substituted with a fluorine atom at the ortho position and a trifluoromethoxy group at the para position relative to the amino group. The presence of these fluorine-containing substituents significantly influences the compound's electronic and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₄NO |

| Molecular Weight | 195.11 g/mol |

| Appearance | Varies (e.g., solid) |

| Monoisotopic Mass | 195.03073 Da uni.lu |

Note: Physical properties such as melting point, boiling point, and solubility can vary and should be consulted from specific supplier documentation.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. While detailed spectra are typically found in specialized databases, predicted data offers insight into its structural features.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Values |

|---|---|

| ¹⁹F NMR | Data not readily available in general searches. |

| ¹H NMR | Data not readily available in general searches. |

| ¹³C NMR | Data not readily available in general searches. |

Note: Actual spectroscopic data should be obtained from experimental analysis.

Synthesis and Manufacturing

The synthesis of this compound involves multi-step chemical processes, often starting from more readily available precursors.

Key Synthetic Routes

One common approach to synthesizing fluorinated anilines involves nucleophilic aromatic substitution reactions. For instance, a precursor molecule can be reacted with a fluorinating agent and a source for the trifluoromethoxy group under controlled conditions. Another general strategy for producing aniline derivatives is the reduction of the corresponding nitroaromatic compound.

Industrial Scale Production

On an industrial scale, the production of this compound would likely involve optimizing reaction conditions in large-scale reactors to maximize yield and purity. The process would also include purification steps such as distillation or recrystallization to achieve the desired product quality.

Applications in Scientific Research

The unique structural features of this compound make it a valuable building block in several areas of scientific research, particularly in medicinal chemistry and materials science.

Role as a Building Block in Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of more complex molecules with potential biological activity. The fluorine and trifluoromethoxy groups can enhance the binding affinity of a molecule to biological targets like enzymes and receptors. For example, fluorinated anilines are used in the development of new therapeutic agents. Preliminary research has suggested that the trifluoromethoxy group may enhance the potency of certain anticancer agents.

Applications in Materials Science

In materials science, fluorinated compounds are known for their unique properties, such as thermal stability and hydrophobicity. While specific applications for this compound in this field are not extensively documented in general searches, related fluorinated anilines are used to synthesize materials like liquid crystals. google.com The incorporation of fluorine can influence the optical and magnetic properties of materials. acs.org

Chemical Reactions and Derivatives

This compound can undergo a variety of chemical reactions, leading to a diverse range of derivatives.

Typical Reactions of the Aniline Moiety

The amino group of the aniline can undergo reactions such as acylation, alkylation, and diazotization, which are common for aromatic amines. slideshare.net These reactions allow for the introduction of various functional groups, further expanding the synthetic utility of the molecule.

Notable Derivatives and Their Significance

Through these reactions, a wide array of derivatives can be synthesized. For example, reaction with a suitable coupling partner could lead to the formation of azo dyes or more complex heterocyclic structures. The specific derivatives and their significance would depend on the intended application, which could range from pharmaceuticals to advanced materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDJDTDRGKHRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-58-7 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Trifluoromethoxy Aniline and Its Derivatives

Direct and Indirect Synthetic Routes to 2-Fluoro-4-(trifluoromethoxy)aniline

The preparation of this compound can be approached through various synthetic pathways, often involving multi-step sequences starting from readily available halogenated benzenes.

Multi-Step Approaches from Halogenated Benzenes

A common strategy for the synthesis of substituted anilines involves the nitration of a suitable benzene (B151609) derivative followed by reduction of the nitro group. In the context of this compound, a plausible route could start from a di-substituted halogenated benzene. For instance, a process for preparing the related compound, 2-trifluoromethoxyaniline, involves the nitration of 1,2-dichloro-4-trifluoromethoxybenzene. google.com This is followed by a reduction of the resulting nitro compounds to the corresponding anilines. google.com A similar approach could be envisioned for this compound, likely starting from a precursor such as 1-fluoro-3-halobenzene, which would undergo trifluoromethoxylation, followed by nitration and subsequent reduction.

The synthesis of related fluorinated anilines often employs high-pressure amination reactions of polyhalogenated precursors. For example, 2,6-dichloro-4-trifluoromethylaniline can be synthesized from p-chlorobenzotrifluoride through halogenation and subsequent ammoniation. google.com Another patent describes the synthesis of 2,3,4-trifluoroaniline (B1293922) from 1,2,3,4-tetrafluorobenzene (B1293379) via high-pressure reaction with liquid ammonia (B1221849) in the presence of a solvent and catalyst. google.com These methods highlight the industrial approaches to producing complex fluorinated anilines, which could be adapted for the synthesis of this compound.

A method for synthesizing 2-fluoro-4-substituted-amino anilines involves protecting the amino group of 2-fluoro-4-bromoaniline, followed by reaction with various amines and subsequent deprotection. google.com This indicates that functionalization at the 4-position of a 2-fluoroaniline (B146934) precursor is a viable strategy.

Considerations for Yield and Purity in Preparative Chemistry

Purification of the final product and intermediates is crucial for obtaining materials of the required quality. Techniques such as fractional distillation and crystallization are commonly employed. In the preparation of 2,6-dichloro-4-trifluoromethylaniline, fractional distillation is used to obtain a product with a purity of over 99%. google.com Similarly, the synthesis of 2-trifluoromethoxyaniline involves distillation under reduced pressure to separate the product from reaction byproducts and solvents. google.com

Strategies for Ortho-Trifluoromethoxylation of Aniline (B41778) Derivatives

A key challenge in the synthesis of compounds like this compound is the regioselective introduction of the trifluoromethoxy group at the ortho position to the amino group. Recent advances have focused on O-trifluoromethylation followed by an intramolecular migration.

O-Trifluoromethylation and Intramolecular OCF3 Migration Protocols

A powerful two-step protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives, followed by an intramolecular migration of the OCF3 group. mdpi.com This method provides access to a variety of ortho-OCF3 aniline derivatives. mdpi.com The process can often be performed in one pot without the need to isolate the intermediate N-aryl-N-(trifluoromethoxy)amines. mdpi.com

Table 1: O-Trifluoromethylation/OCF3-Migration Reaction

| Starting Material | Reagent | Conditions | Product | Yield |

| Protected N-aryl-N-hydroxylamines | Togni Reagent II, Cs2CO3 (cat.) | Mild conditions | Protected N-aryl-N-(trifluoromethoxy)amines | Moderate to good mdpi.com |

| Protected N-heteroaryl-N-hydroxylamines | Togni Reagent II | MeNO2, 100 °C | ortho-N-heteroaromatic trifluoromethoxy derivatives | Good to excellent mdpi.com |

Application of Hypervalent Iodine Reagents (e.g., Togni Reagent II)

The development of hypervalent iodine reagents, particularly Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), has been instrumental in advancing electrophilic trifluoromethylation and trifluoromethoxylation reactions. enamine.netwikipedia.org Togni Reagent II is a stable, crystalline solid that serves as an effective source for the trifluoromethyl group. enamine.netwikipedia.org In the O-trifluoromethylation of N-aryl-N-hydroxylamines, Togni Reagent II, often in the presence of a catalytic amount of a base like cesium carbonate, facilitates the formation of the N-O-CF3 bond under mild conditions. mdpi.com

The reagent's utility extends to the trifluoromethylation of a wide range of nucleophiles, including alcohols and phenols. enamine.netwikipedia.org

Table 2: Properties of Togni Reagent II

| Property | Value |

| IUPAC Name | 1-(Trifluoromethyl)-1λ3,2-benziodoxol-3(1H)-one wikipedia.org |

| CAS Number | 887144-94-7 wikipedia.org |

| Appearance | Colorless crystalline solid enamine.net |

| Melting Point | 122.4–123.4 °C wikipedia.org |

| Key Application | Electrophilic trifluoromethylation enamine.net |

Operational Simplicity and Functional Group Tolerance

The methodologies employing Togni Reagent II for ortho-trifluoromethoxylation are noted for their operational simplicity and broad functional group tolerance. researchgate.net These reactions can often be carried out under mild conditions and are amenable to a wide range of substrates, including those with complex functionalities. mdpi.com This robustness is a significant advantage in the synthesis of pharmaceutical and agrochemical compounds. The protocol has been shown to tolerate various functional groups, which is a key consideration in the synthesis of complex molecules. researchgate.net

Gram-Scale and One-Pot Synthesis Adaptations

While specific literature detailing gram-scale or one-pot syntheses exclusively for this compound is not abundant, the principles for such scalable syntheses are well-established within the broader context of aniline production. Industrial and laboratory-scale syntheses of anilines often rely on the reduction of the corresponding nitroaromatic precursors. This highly reliable and efficient method typically involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron in acetic acid. These methods are known for their high yields and amenability to large-scale production.

For instance, the synthesis of the related compound 4-(trifluoromethoxy)aniline (B150132) has been reported with a molar yield of 98.2% through a process involving amination in dimethyl sulfoxide (B87167) (DMSO). It is plausible that similar high-yielding, scalable protocols could be adapted for the synthesis of this compound, likely starting from 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene. Such a one-pot adaptation would typically involve the reduction of the nitro group and subsequent work-up to isolate the target aniline, streamlining the process and minimizing intermediate handling.

Palladium-Catalyzed Routes for Fluorinated Allylamines from Anilines

The introduction of an allyl group to the nitrogen atom of an aniline is a valuable transformation for generating versatile synthetic intermediates. Palladium-catalyzed allylation, particularly the Tsuji-Trost reaction, provides an effective means to form C-N bonds under relatively mild conditions. For anilines that are less nucleophilic due to electron-withdrawing substituents, such as this compound, direct allylation can be challenging.

However, methodologies have been developed to address this. Research has shown that acidic and less nucleophilic anilines can be efficiently allylated using allylic alcohols as the allylating agents. nih.gov This reaction is catalyzed by a palladium complex and is significantly accelerated by the presence of titanium(IV) isopropoxide and molecular sieves. nih.gov The general mechanism, known as the Tsuji-Trost reaction, involves the initial coordination of the palladium(0) catalyst to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) intermediate. rsc.org The aniline then acts as a nucleophile, attacking the allyl group to form the N-allylated product and regenerate the palladium(0) catalyst. rsc.org This approach avoids the need for pre-activating the aniline and provides a direct route to fluorinated N-allylanilines.

Visible-Light-Mediated Sulfonylation of Anilines with Sulfonyl Fluorides

The sulfonylaniline motif is a key structural feature in many pharmaceutical compounds. nih.gov Visible-light photoredox catalysis has emerged as a powerful and mild method for constructing these valuable molecules. This strategy allows for the direct sulfonylation of anilines using sulfonyl fluorides, which are stable and readily available sulfonylation reagents. nih.govrsc.org

The reaction is typically mediated by an iridium-based photocatalyst in the presence of a weak base, such as sodium bicarbonate, and is conducted under mild temperature conditions with blue LED irradiation. pharmacyinfoline.com This method has been shown to be effective for a variety of substituted anilines. pharmacyinfoline.com The proposed mechanism involves the photocatalyst absorbing visible light and promoting the formation of a sulfonyl radical from the sulfonyl fluoride (B91410). This radical then engages with the aniline to form the desired sulfonylaniline product. rsc.org The use of sulfonyl fluorides is particularly advantageous for late-stage functionalization in complex molecule synthesis. nih.gov

Below is a table summarizing typical reaction conditions for this transformation.

| Parameter | Condition | Source |

| Catalyst | Ir[(ppy)2(dtbbpy)]Cl (5 mol%) | pharmacyinfoline.com |

| Reagent | Sulfonyl Fluoride (1.8 equiv) | pharmacyinfoline.com |

| Base | NaHCO3 (1.8 equiv) | pharmacyinfoline.com |

| Solvent | Various (e.g., MeCN/H2O) | rsc.org |

| Light Source | 30-W blue LEDs | pharmacyinfoline.com |

| Temperature | 50°C | pharmacyinfoline.com |

Synthesis of Heterocyclic Derivatives Incorporating this compound Moieties

The this compound scaffold is a valuable precursor for synthesizing a range of bicyclic and tricyclic heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Precursors for Bicyclic and Tricyclic Heterocycles (e.g., Quinoxalines, Quinoline (B57606), Benzoimidazotriazines, Phenazines, Phenoxazines)

Phenazines: Fluorinated phenazines can be synthesized from fluorinated anilines like this compound. A modular synthetic route involves the oxidation of the aniline to an azobenzene (B91143) intermediate, followed by a nucleophilic aromatic substitution (SNAr) with an appropriate aniline derivative (like 2-methoxyaniline), and subsequent acid-catalyzed cyclization to form the phenazine (B1670421) core. mdpi.com

Quinoxalines: Quinoxaline derivatives are typically prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net To utilize this compound for this purpose, it would first need to be converted into the corresponding 3-fluoro-5-(trifluoromethoxy)-1,2-phenylenediamine. This diamine can then undergo cyclocondensation with various 1,2-dicarbonyls to yield a library of substituted quinoxalines. researchgate.net

Quinolines: The quinoline and quinolin-4-one skeletons are accessible from aniline precursors through several classic reactions. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) ester. Another approach is the Camps cyclization, which utilizes an N-(2-acylaryl)amide derived from an aniline to form quinolin-4-ones. These methods could be applied to this compound to generate novel, highly functionalized quinoline derivatives.

Phenoxazines: The synthesis of phenoxazines can be achieved through the condensation of 2-aminophenol (B121084) derivatives with other precursors. For example, the reaction of a 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone can yield benzo[a]phenoxazine-5-one structures. nih.gov Aniline derivatives can also be used in electrochemical methods, reacting with hydroquinones to form the phenoxazine (B87303) ring system.

Benzoimidazotriazines: The synthesis of the benzo[d]imidazo[1,2-a] nih.govrsc.orgmdpi.comtriazine ring system can be achieved starting from an o-phenylenediamine precursor. The o-phenylenediamine is first diazotized with nitrous acid (generated from sodium nitrite (B80452) and an acid) to form a benzotriazole. pharmacyinfoline.com This intermediate can then be further elaborated. More complex fused systems, such as benzo rsc.orgnih.govimidazo[1,2-d] nih.govnih.govmdpi.comtriazines, are synthesized from 2-(alkyl)-1H-benzo[d]imidazole intermediates which are derived from o-phenylenediamines. mdpi.com This suggests that this compound, upon conversion to the corresponding o-phenylenediamine, could serve as a starting point for these tricyclic heterocycles.

Condensation Reactions for Triazole Derivatives

Triazole rings, both 1,2,3- and 1,2,4-isomers, are prevalent in pharmaceuticals and agrochemicals. There are numerous synthetic routes to incorporate the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into a triazole ring.

One common strategy for forming 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this approach, this compound would first be converted to the corresponding azide (B81097) via a diazotization reaction followed by treatment with sodium azide. This aryl azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively yield the 1,4-disubstituted-1,2,3-triazole derivative.

For the synthesis of 1,2,4-triazoles, a common method involves the condensation of an imidate with a carboxylic acid hydrazide. Alternatively, the aniline could be converted into a hydrazide or an amidine, which are common precursors for building the 1,2,4-triazole (B32235) ring through condensation with various one- or two-carbon components.

Formation of Triarylmethane Derivatives via Conjugated Addition

Triarylmethanes (TAMs) are an important class of compounds with applications as dyes, indicators, and molecular probes. A powerful strategy for their synthesis involves the conjugate addition of electron-rich arenes to quinone methide intermediates. Anilines, being electron-rich, are excellent nucleophiles for this transformation.

In this method, an ortho- or para-quinone methide (o-QM or p-QM), generated in situ, serves as the electrophile. The this compound can then participate in a 1,4- or 1,6-conjugate addition reaction, where the aniline attacks the exocyclic double bond of the quinone methide. This reaction, often catalyzed by an acid, results in the formation of a new C-C bond and, after tautomerization, yields an unsymmetrical triarylmethane derivative incorporating the fluorinated aniline moiety. This approach provides an efficient and atom-economical route to complex triarylmethanes under relatively mild conditions.

Reaction Mechanisms and Chemical Reactivity of 2 Fluoro 4 Trifluoromethoxy Aniline

Nucleophilic Aromatic Substitution Mechanisms Involving the Fluoro Group

While aromatic rings are typically resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur when the ring is substituted with potent electron-withdrawing groups. libretexts.org In 2-Fluoro-4-(trifluoromethoxy)aniline, the trifluoromethoxy (-OCF₃) group, located para to the fluorine atom, is a strong electron-withdrawing group. This feature is critical for facilitating SNAr reactions where the fluoro group acts as the leaving group.

The mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is favored because the strong inductive effect of the -OCF₃ group renders the aromatic ring electron-deficient and thus more electrophilic. youtube.com

Formation of a Meisenheimer Complex : The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing trifluoromethoxy group at the para position. libretexts.org

Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion. youtube.com

Although fluorine is generally a poor leaving group in SN2 reactions, its high electronegativity is advantageous in SNAr. The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex. Fluorine's electronegativity enhances the electrophilicity of the carbon it is attached to, thereby accelerating this crucial step. youtube.com The amino group, being electron-donating, is generally deactivating for SNAr; however, the powerful activating effect of the para-trifluoromethoxy group is often sufficient to enable the reaction.

Mechanistic Investigations of OCF₃-Migration Reactions

Recent studies have uncovered a fascinating intramolecular C–H trifluoromethoxylation reaction that proceeds via the migration of a trifluoromethoxy group. nih.govrsc.org This transformation typically involves the initial formation of an N-(trifluoromethoxy)amino derivative, which then undergoes a thermally induced rearrangement.

The key step in the OCF₃-migration mechanism is the thermally induced heterolytic cleavage of the nitrogen-oxygen bond (N-OCF₃). nih.govrsc.org Heterolytic cleavage, or heterolysis, is a type of bond breaking where one fragment retains both of the bonding electrons, resulting in the formation of ions. curlyarrows.combyjus.com In this case, the N-OCF₃ bond breaks unevenly, a process that requires sufficient energy, typically supplied by heating. nih.govlibretexts.org

The heterolytic cleavage of the N-OCF₃ bond generates a tight ion pair consisting of a nitrenium ion (R₂N⁺) and a trifluoromethoxide anion (CF₃O⁻). nih.govrsc.org Nitrenium ions are reactive intermediates featuring a nitrogen atom with a positive charge and a lone pair of electrons. wikipedia.org Following its formation, the trifluoromethoxide anion rapidly attacks an ortho-position on the nitrenium ion's aromatic ring. This recombination is followed by tautomerization to yield the final ortho-trifluoromethoxylated aniline (B41778) product. nih.gov The high degree of ortho-selectivity observed in these reactions suggests a short-lived, tightly associated ion pair that favors intramolecular recombination. nih.govrsc.org

Reactivity Profiles of the Amino Group and Aromatic Ring System

The reactivity of this compound is a composite of the individual contributions from its functional groups.

Amino Group : The amino group (-NH₂) confers basic and nucleophilic properties to the molecule. libretexts.org Like other anilines, it can react with acids to form anilinium salts, and its lone pair of electrons makes it a nucleophile capable of attacking electrophilic centers. chemistrysteps.comnoaa.gov However, the presence of the strongly electron-withdrawing fluoro and trifluoromethoxy groups reduces the electron density on the nitrogen atom, making it a weaker base and nucleophile compared to unsubstituted aniline. chemistrysteps.comrsc.org The reactivity of the amino group can be modulated, for instance, by acetylation to form an amide, which significantly reduces its activating influence on the aromatic ring. libretexts.orgyoutube.com

Aromatic Ring System : The aromatic ring's reactivity towards electrophilic aromatic substitution (EAS) is complex due to the competing directing effects of the three substituents.

-NH₂ group : A powerful activating group and an ortho, para-director. chemistrysteps.comlibretexts.org

-F group : A deactivating group (due to its inductive effect) but an ortho, para-director (due to resonance). libretexts.org

-OCF₃ group : A strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. rsc.org

The outcome of an EAS reaction depends on the reaction conditions and the nature of the electrophile. The strongly activating amino group will likely direct incoming electrophiles to its ortho position (C6) and its para position (occupied by the -OCF₃ group). Therefore, substitution is most probable at the C6 position.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating | ortho, para |

| -F | C2 | Deactivating | ortho, para |

| -OCF₃ | C4 | Strongly Deactivating | meta |

Influence of Substituents on Reaction Selectivity and Efficiency

The fluoro and trifluoromethoxy substituents play a crucial role in directing the selectivity and influencing the efficiency of reactions involving this compound.

Research has shown that for OCF₃-migration reactions on related substrates, more electron-deficient aromatic rings necessitate higher reaction temperatures to proceed, indicating that the electronic nature of the substituents directly impacts reaction efficiency. nih.gov Furthermore, the presence of halogen substituents can serve as valuable synthetic "handles" for subsequent functionalization through cross-coupling reactions. nih.gov

In reactions such as metalation, the choice of a protecting group on the nitrogen atom can completely alter the site-selectivity of the deprotonation. For example, studies on trifluoromethoxy-substituted anilines have demonstrated that using an N-tert-butoxycarbonyl (Boc) protecting group directs lithiation to the position adjacent to the nitrogen, while using N,N-bis(trimethylsilyl) can direct the reaction to a position neighboring the oxygen atom of the trifluoromethoxy group. nih.gov This highlights the profound influence that substituent modifications can have on reaction pathways. Additionally, the presence of electron-withdrawing groups like fluoro and trifluoromethoxy generally leads to lower yields in reactions where the aniline acts as a nucleophile, as seen in some amination processes. rsc.org

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for elucidating the precise arrangement of atoms within the 2-Fluoro-4-(trifluoromethoxy)aniline molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each nucleus.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the amine and aromatic protons. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The three protons on the aromatic ring exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Based on analyses of structurally similar compounds like 4-fluoro-3-(trifluoromethyl)aniline (B1329471) and 2-fluoro-5-(trifluoromethyl)aniline, the aromatic protons are expected in the downfield region of the spectrum. chemicalbook.comchemicalbook.com The fluorine atom and trifluoromethoxy group influence the electron density of the aromatic ring, causing shifts in the proton resonances.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | Chemical shift is variable and depends on solvent and concentration. |

| Aromatic H (C3-H) | 6.7 - 7.0 | Doublet of doublets (dd) | Coupled to C5-H and the fluorine at C2. |

| Aromatic H (C5-H) | 6.8 - 7.2 | Doublet of doublets (dd) | Coupled to C6-H and C3-H. |

Note: The exact chemical shifts and coupling constants require experimental measurement.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Seven distinct signals are expected for this compound. The carbon atoms directly bonded to electronegative atoms (F, N, O) are significantly deshielded and appear at higher chemical shifts. The trifluoromethoxy group's carbon will be identifiable by its quartet multiplicity due to coupling with the three fluorine atoms. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method are often used to predict ¹³C NMR chemical shifts for such molecules. sigmaaldrich.com Studies on related anilines provide a basis for assigning these shifts. chemicalbook.comchemicalbook.comresearchgate.net

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C1 (-NH₂) | 135 - 145 | Doublet (d) |

| C2 (-F) | 150 - 160 | Doublet (d, large JC-F) |

| C3 | 115 - 125 | Doublet (d) |

| C4 (-OCF₃) | 140 - 150 | Doublet of quartets (dq) |

| C5 | 110 - 120 | Singlet (s) or small doublet |

| C6 | 100 - 115 | Doublet (d) |

Note: The exact chemical shifts and coupling constants (J) require experimental measurement.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FTIR and Raman techniques, offers insights into the functional groups and vibrational modes of the molecule. These methods are often complemented by Density Functional Theory (DFT) calculations to assign spectral bands accurately. nih.govtsijournals.com

The FTIR spectrum of this compound is characterized by absorption bands corresponding to specific molecular vibrations. Key expected bands include the N-H stretching of the amine group, C-H stretching of the aromatic ring, and vibrations associated with the C-F and C-O-C bonds of the fluorinated substituents. nih.gov The analysis of related fluorinated anilines shows characteristic bands for these functional groups. sigmaaldrich.com

Table 3: Predicted Major FTIR Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 3400 - 3500 | N-H Asymmetric & Symmetric Stretching | Medium-Strong |

| 3000 - 3100 | Aromatic C-H Stretching | Medium-Weak |

| 1600 - 1630 | -NH₂ Scissoring (Bending) | Strong |

| 1500 - 1580 | Aromatic C=C Ring Stretching | Strong |

| 1250 - 1350 | C-N Stretching | Medium-Strong |

| 1200 - 1280 | C-F Stretching (Aromatic) | Strong |

| 1100 - 1250 | C-F Stretching (Trifluoromethoxy group) | Very Strong |

Raman spectroscopy provides complementary vibrational data to FTIR. The Raman spectrum is often dominated by vibrations of the carbon skeleton and symmetric vibrations. For substituted anilines, the aromatic ring breathing modes are typically strong in the Raman spectrum. nih.govnih.gov

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used for trace detection. tsijournals.com Studies on similar haloanilines have shown that the molecule can be adsorbed onto metallic nanostructures (like silver or gold colloids), leading to a significant enhancement of the Raman signal. kfupm.edu.sa This suggests that SERS could be a viable method for the quantitative analysis of this compound at very low concentrations. kfupm.edu.sa

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of the molecule upon ionization. The molecular formula C₇H₅F₄NO gives a calculated molecular weight of approximately 195.12 g/mol . azurewebsites.netsigmaaldrich.com

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z of 195. The fragmentation pattern would likely involve the loss of stable neutral fragments or radicals. Analysis of the isomer 4-Fluoro-2-(trifluoromethyl)aniline shows fragmentation involving the loss of fluorine and other groups, which can serve as a guide. nih.gov

Table 4: Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 195 | [C₇H₅F₄NO]⁺ | (Molecular Ion) |

| 167 | [C₇H₅F₃N]⁺ | CO |

| 126 | [C₆H₅FNO]⁺ | CF₃ |

| 99 | [C₅H₂FN]⁺ | CO, CF₃ |

Note: The relative abundances of these fragments require experimental verification.

X-ray Diffraction Studies of Crystalline Derivatives

The crystal structure of a derivative of this compound would reveal key details about its molecular geometry. For instance, in the crystal structure of a related compound, 2,4,6-trifluoroaniline, the C-C-C bond angles in the aromatic ring show deviations from the ideal 120° due to the presence of fluorine substituents. nashpharmatech.com It is anticipated that the trifluoromethoxy group in a derivative of this compound would also induce specific conformational preferences and distortions in the phenyl ring. The planarity of the molecule, or lack thereof, would be a key parameter determined from such a study. For example, in a study of a complex quinoline (B57606) derivative, the 1-fluoro-4-(trifluoromethyl)benzene ring was found to be oriented at a significant dihedral angle to the main ring system. sigmaaldrich.com

A hypothetical table of crystallographic data for a derivative of this compound, based on typical values for similar organic compounds, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 965 |

| Z | 4 |

| Density (calculated) | 1.55 g/cm³ |

| R-factor | 0.045 |

This table is illustrative and does not represent experimentally determined data for this compound.

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. The presence of fluorine and the trifluoromethoxy group in derivatives of this compound would lead to a complex interplay of such forces. uni.lu

The amino group in this compound is a hydrogen bond donor, while the fluorine and oxygen atoms can act as acceptors. In the crystal structures of related fluorinated anilines, N-H···F and N-H···N hydrogen bonds are common, often leading to the formation of sheets or chains. nashpharmatech.com For example, in a study of a fluorinated quinazoline, a weak intramolecular N-H···F hydrogen bond was characterized. mdpi.com The presence of the trifluoromethoxy group would introduce additional potential for weak C-H···O and C-H···F interactions, further influencing the crystal packing. sigmaaldrich.com

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts. sigmaaldrich.com

For a crystalline derivative of this compound, the Hirshfeld surface analysis would likely reveal the relative importance of different types of interactions. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. For instance, the percentage contribution of H···H, H···F/F···H, and C···H/H···C contacts can be determined. researchgate.net In a study of a compound containing a trifluoromethyl group, Hirshfeld analysis was used to investigate N-H···O, C-H···O, and C-H···F interactions. sigmaaldrich.com

A hypothetical breakdown of intermolecular contacts for a derivative of this compound, based on analyses of similar molecules, is provided below.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 45% |

| H···F/F···H | 25% |

| C···H/H···C | 15% |

| O···H/H···O | 10% |

| N···H/H···N | 5% |

This table is illustrative and based on findings for related fluorinated organic compounds.

Analysis of Intermolecular Interactions and Packing Architectures

Quantum Chemical Computations

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. ossila.com DFT calculations can provide valuable insights into the geometry, vibrational frequencies, and other properties of this compound.

The first step in a DFT study is typically a geometry optimization, which finds the lowest energy arrangement of the atoms in the molecule. This provides information on bond lengths, bond angles, and dihedral angles. For related aniline (B41778) derivatives, DFT methods have been shown to yield geometric parameters that are in good agreement with experimental data from X-ray diffraction.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy. The calculated vibrational frequencies are often scaled to improve agreement with experimental values. This combined experimental and theoretical approach allows for a detailed assignment of the observed vibrational modes. For example, DFT calculations have been successfully used to assign the vibrational spectra of various substituted anilines.

A hypothetical comparison of selected experimental and DFT-calculated vibrational frequencies for this compound is shown in the table below.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical DFT Calculated Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3465 |

| C-H stretch (aromatic) | 3100 | 3110 |

| C=C stretch (aromatic) | 1620 | 1625 |

| C-N stretch | 1300 | 1305 |

| C-F stretch | 1250 | 1258 |

| C-O stretch | 1180 | 1185 |

| CF₃ stretch | 1150 | 1155 |

This table is illustrative and does not represent actual experimental or computational data for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Spectra and Properties

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of modern computational chemistry for predicting the electronic absorption spectra of molecules. It calculates the energies of excited states, which correspond to the absorption of light at specific wavelengths. For aniline derivatives, TD-DFT studies, often using functionals like B3LYP, help in understanding the nature of electronic transitions, such as π-π* and n-π* transitions, and how they are influenced by substituents.

In a study on 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, TD-DFT calculations were used to determine the electronic properties, including HOMO and LUMO energies. researchgate.net Similarly, for other substituted anilines, TD-DFT has been employed to investigate intramolecular charge transfer (ICT) phenomena, which are crucial for understanding their photophysical properties. researchgate.net

For this compound, a TD-DFT analysis would be expected to reveal how the interplay between the ortho-fluoro and para-trifluoromethoxy substituents affects the electronic transitions. The strong electron-withdrawing nature of both groups would likely lead to a blue shift (shift to shorter wavelengths) in the absorption maxima compared to aniline itself, due to the stabilization of the ground state.

A hypothetical TD-DFT calculation for this compound might yield data similar to that observed for other fluorinated anilines. The calculated absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f) would characterize the main electronic transitions.

Table 1: Hypothetical TD-DFT Data for this compound

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 290 | 4.28 | 0.05 |

Note: This table is illustrative and not based on actual experimental data for the specific compound.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Transfer Character

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

In substituted anilines, the distribution of the HOMO and LUMO is heavily influenced by the nature and position of the substituents. For instance, in a study on 2-nitroaniline (B44862) and 4-methoxy-2-nitroaniline (B140478), the HOMO-LUMO gap was analyzed to understand the effect of the methoxy (B1213986) group substitution. nih.gov The introduction of an electron-donating group generally raises the HOMO energy level, while an electron-withdrawing group lowers the LUMO energy level, both leading to a smaller HOMO-LUMO gap and increased reactivity.

For this compound, both the fluoro and trifluoromethoxy groups are electron-withdrawing. The HOMO would likely be localized on the aniline ring and the amino group, while the LUMO would be distributed over the aromatic ring and the electron-withdrawing substituents. The presence of these two strong electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels and result in a relatively large HOMO-LUMO gap, indicating high stability.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.12 | -0.15 | 4.97 |

| 2-Nitroaniline | -6.45 | -2.34 | 4.11 |

Data sourced from a computational study on 2-nitroaniline and 4-methoxy-2-nitroaniline. nih.gov

The intramolecular charge transfer (ICT) character can also be assessed from the HOMO-LUMO distribution. A significant spatial separation between the HOMO and LUMO indicates a strong ICT upon electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a study of m-fluoroaniline, the MEP map showed that the most negative potential (red-yellow regions) was located around the fluorine atom, making it a likely site for electrophilic attack. The region near the nitrogen atom showed a less negative potential. chemrxiv.org For this compound, the MEP map would likely show a region of high negative potential around the highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group. The hydrogen atoms of the amino group would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key parameter for assessing NLO activity is the first-order hyperpolarizability (β).

Computational studies on substituted anilines have shown that the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to large NLO responses. researchgate.net For example, a study on 2-nitroaniline and 4-methoxy-2-nitroaniline demonstrated that the substitution of a methoxy group (electron-donating) enhances the hyperpolarizability. nih.gov

In the case of this compound, both substituents are electron-withdrawing, which is generally not conducive to a large second-order NLO response (β). However, it might exhibit a significant third-order NLO response (γ). Computational analysis of halogenated aniline oligomers has shown that fluorine substitution can influence the hyperpolarizability. researchgate.net

Table 3: Calculated First-Order Hyperpolarizability (β) for Aniline Derivatives

| Compound | β (x 10⁻³⁰ esu) |

|---|---|

| 2-Nitroaniline | 4.96 |

Data sourced from a computational study on 2-nitroaniline and 4-methoxy-2-nitroaniline. nih.gov

Mulliken and Natural Atomic Charge Analysis

Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom in a molecule. This information provides insight into the distribution of electrons and the polarity of bonds.

In substituted anilines, the charges on the atoms of the aromatic ring and the substituent groups are of particular interest. A study on 2-nitroaniline and 4-methoxy-2-nitroaniline used Mulliken charge analysis to understand the electronic effects of the substituents. nih.gov It is important to note that Mulliken charges can be sensitive to the basis set used in the calculation. mdpi.comwikipedia.org

For this compound, a charge analysis would likely show a significant negative charge on the fluorine atom and the oxygen and fluorine atoms of the trifluoromethoxy group, consistent with their high electronegativity. The carbon atoms attached to these groups would carry a partial positive charge. The nitrogen atom of the amino group would also have a negative charge, while its attached hydrogen atoms would be positively charged.

Table 4: Illustrative Mulliken Atomic Charges for Atoms in a Substituted Aniline

| Atom | Charge (a.u.) |

|---|---|

| C1 (attached to N) | -0.25 |

| C2 (attached to F) | 0.30 |

| C4 (attached to OCF₃) | 0.45 |

| N | -0.85 |

| F | -0.40 |

Note: This table presents hypothetical values for illustrative purposes and is not based on actual calculations for the specific compound.

Applications in Specialized Chemical and Biological Research Fields

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated groups into drug candidates is a fundamental approach for optimizing physicochemical properties and enhancing the structure-activity relationship of pharmaceuticals. nih.govnih.gov The trifluoromethoxy (OCF3) group, in particular, is valued for its ability to improve metabolic stability, membrane permeability, and binding affinity to target proteins. scispace.comnih.gov

2-Fluoro-4-(trifluoromethoxy)aniline is primarily utilized as a key intermediate in the synthesis of more complex organic molecules destined for pharmaceutical applications. The presence of the aniline (B41778) amine group, the aromatic ring, and two distinct fluorine-containing substituents provides multiple reaction sites for constructing elaborate molecular architectures. Fluorinated building blocks are integral to modern drug discovery, enabling chemists to fine-tune the properties of APIs for improved efficacy and pharmacokinetics. halocarbonlifesciences.comossila.com Protocols for synthesizing ortho-trifluoromethoxylated aniline derivatives highlight their utility as building blocks for the discovery and development of new pharmaceuticals. scispace.com The stability and reactivity of the compound make it a valuable precursor in multi-step syntheses aimed at producing novel therapeutic agents.

While direct synthesis of Ocfentanil derivatives using this compound is not prominently documented in the provided research, the synthesis of analgesics like Ocfentanil often involves fluorinated aniline precursors. For instance, the structurally similar compound, 2-Fluoro-4-(trifluoromethyl)aniline, which features a trifluoromethyl (CF3) group instead of a trifluoromethoxy (OCF3) group, is known to be used as a building block for Ocfentanil derivatives. ossila.com This suggests that this compound could serve as a valuable analogue for creating novel Ocfentanil derivatives, potentially modifying the analgesic and pharmacokinetic profile of the resulting compounds.

The trifluoromethoxy aniline scaffold is a recurring motif in the design of new therapeutic agents, including those with antimicrobial and anticancer properties. Research into related fluorinated anilines has shown promising results. For example, studies on derivatives of fluorinated anilines have demonstrated significant inhibitory effects against cancer cell lines. One study reported that compounds with similar substitutions displayed enhanced activity against breast cancer cells (MDA-MB-231), with IC50 values indicating potent antitumor activity while showing less effect on normal cells.

| Compound Type | Target Cell Line | IC50 Range (µM) | Reference |

| Fluorinated Aniline Derivatives | MDA-MB-231 (Breast Cancer) | 0.1 - 10 |

Furthermore, the related compound 4-(trifluoromethoxy)aniline (B150132) is used in the synthesis of various anticancer agents. chemicalbook.com In the antibacterial domain, while research on this compound is specific, broader studies on trifluoromethyl-substituted salicylanilides have shown excellent activity against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of incorporating the fluoro- and trifluoromethoxy-aniline core into structures aimed at combating antibiotic resistance.

The introduction of fluorine and trifluoromethoxy groups is a well-established strategy in medicinal chemistry to modulate a molecule's biological properties. nih.govnih.gov These groups can significantly alter lipophilicity, metabolic stability, and binding interactions with target enzymes or receptors. nih.gov

Metabolic Stability : The fluorine atom and the trifluoromethoxy group can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov For example, in the cholesterol-lowering drug ezetimibe, para-fluoro substituents are used to prevent aromatic hydroxylation, leading to improved metabolic stability and a significant increase in drug activity. nih.gov Similarly, the trifluoromethoxy group can enhance the potency of certain agents by improving their selectivity and reducing off-target effects.

Lipophilicity and Permeability : The trifluoromethoxy group is one of the most lipophilic substituents, which can enhance a drug's ability to cross biological membranes and reach its target site. scispace.com This is crucial for drugs targeting the central nervous system or needing to penetrate cell membranes effectively.

Binding Affinity : Fluorine can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within protein binding pockets, thereby increasing the binding affinity and potency of a drug. nih.govacs.org

Although specific examples of this compound being used in sulfonylaniline drugs are not detailed in the available literature, the principles of fluorine incorporation are highly relevant to this class of compounds. Research has shown that substituting fluorine on the aniline ring of sulfonamide-based drugs can significantly enhance their inhibitory potency. nih.gov For instance, adding a 2-fluoropropyl moiety to the aniline nitrogen of a sulfonamide inhibitor increased its potency against carbonic anhydrase (CA) II and CA IX by factors of 40 and 30, respectively. nih.gov Given these findings, this compound represents a promising scaffold for designing novel sulfonylaniline-based drugs, where the fluorine and trifluoromethoxy groups could be strategically employed to optimize target binding and pharmacokinetic properties.

Agrochemical Research and Development

The unique properties imparted by fluorine also make this compound and related compounds valuable in agrochemical research. Fluorinated compounds are widely used in the development of modern herbicides, insecticides, and fungicides, as they can enhance the efficacy and stability of the active ingredients. ccspublishing.org.cnresearchgate.net The trifluoromethoxy group is a common feature in many successful agrochemicals. researchgate.net

A notable example is the use of the related compound, 4-(trifluoromethoxy)aniline, as a key intermediate in the synthesis of the insecticide flometoquin (B1456449). ccspublishing.org.cn The synthetic pathway involves the conversion of 4-(trifluoromethoxy)aniline into a phenol (B47542) intermediate, which is then used to construct the final flometoquin molecule. ccspublishing.org.cn This demonstrates the utility of the (trifluoromethoxy)aniline scaffold in creating potent crop protection agents. The presence of the additional ortho-fluorine atom in this compound offers a vector for further chemical modification or to modulate the biological activity and environmental profile of new potential agrochemicals.

Precursor for Fungicidal Agents

This compound serves as an intermediate in the production of agrochemicals. While specific commercial fungicides derived directly from this compound are not prominently documented in public literature, the broader class of trifluoromethoxy aniline derivatives is crucial in synthesizing potent fungicidal agents. The inclusion of the trifluoromethoxy group can enhance the metabolic stability and binding affinity of the final product.

For instance, related compounds underscore the importance of this chemical family. The fungicide thifluzamide (B1681302) is derived from 2,6-dibromo-4-trifluoromethoxyaniline, which is synthesized from 4-trifluoromethoxyaniline. ossila.com This highlights the utility of the trifluoromethoxyaniline scaffold in developing effective treatments for fungal diseases in crops like rice. ossila.com Another related compound, 2-Chloro-4-(trifluoromethoxy)aniline, is also utilized in the development of fungicides, demonstrating the value of this structural motif in agrochemical research. mdpi.com

Materials Science and Functional Materials

In the realm of materials science, this compound and its derivatives are explored for their potential in creating functional materials for electronics and dyes.

Synthesis Intermediate for Dyes

This compound hydrochloride is utilized as an intermediate in the synthesis of dyes. researchgate.net The specific chromophores and dye classes derived from this compound are not detailed in available literature, but its aromatic amine structure is a common feature in many dye synthesis pathways, such as in the formation of azo dyes. Furthermore, related intermediates like 4-trifluoromethoxyphenol are noted for their utility in the production of dyes and liquid crystal materials. The closely related compound, 2-Fluoro-4-(trifluoromethyl)aniline, is also specified as a synthesis intermediate for dyes. ossila.com

Evaluation as Hole-Transporting Materials (HTMs) in Optoelectronic Devices

The development of efficient and stable hole-transporting materials (HTMs) is critical for advancing optoelectronic devices like solar cells and LEDs. Fluorinated aniline units are being actively researched as components of larger, more complex HTMs to enhance device performance and stability. mdpi.com Fluorination can lower the Highest Occupied Molecular Orbital (HOMO) energy levels for better alignment with perovskite absorbers and improve the material's hydrophobicity, which enhances device longevity. mdpi.com

Recent research has focused on designing complex HTMs that incorporate fluorinated aniline units onto a spiro[fluorene-9,9′-xanthene] (SFX) core. In a 2024 study, four isomeric HTMs were synthesized by varying the fluorination and substitution positions of the aniline units. These materials were evaluated in both perovskite solar cells and light-emitting diodes. mdpi.com

In the context of Perovskite Solar Cells, the strategic placement of fluorine on the aniline building blocks of an HTM significantly influences device efficiency. In a study evaluating four SFX-based HTMs with different fluorinated aniline units, the isomer designated p-SFX-oF demonstrated the best performance in an inverted PSC architecture. mdpi.com This was attributed to its deep HOMO level and favorable interface contact with the perovskite layer. The resulting device achieved a power conversion efficiency (PCE) of 15.21%. mdpi.com

Another research effort developed novel HTMs with a 3-fluoro-N,N-bis(4-(methylthio)phenyl)aniline terminal group. The most effective of these, DTP-OFTPASMe2 , yielded a PSC with an average power conversion efficiency of 18.77%, showcasing the high potential of this class of materials.

Table 1: Performance of Perovskite Solar Cells (PSCs) using HTMs with Fluorinated Aniline Units

| HTM Designation | Core Structure | Fluorinated Aniline Position | Power Conversion Efficiency (PCE) | Source |

|---|---|---|---|---|

| p-SFX-oF | Spiro[fluorene-9,9′-xanthene] | ortho-Fluoro | 15.21% | mdpi.com |

| DTP-OFTPASMe2 | Dithieno[3,2-b:2′,3′-d]pyrrole | ortho-Fluoro | 18.77% | |

The same family of SFX-based HTMs featuring fluorinated aniline units was also tested in Perovskite Light-Emitting Diodes (PeLEDs). mdpi.com For this application, a different structural arrangement proved to be optimal. The isomer designated m-SFX-mF provided the highest performance, achieving a maximum external quantum efficiency (EQE) of 3.15% in PeLEDs based on a CsPb(Br/Cl)₃ emitter. mdpi.com This performance was credited to its higher HOMO level and smaller band-gap, which facilitated charge carrier injection and recombination. mdpi.com This demonstrates that by systematically modifying the fluorinated aniline component, materials can be tailored for different optoelectronic applications.

Table 2: Performance of Perovskite Light-Emitting Diodes (PeLEDs) using HTMs with Fluorinated Aniline Units

| HTM Designation | Core Structure | Fluorinated Aniline Position | Max. External Quantum Efficiency (EQE) | Source |

|---|---|---|---|---|

| m-SFX-mF | Spiro[fluorene-9,9′-xanthene] | meta-Fluoro | 3.15% | mdpi.com |

| p-SFX-oF | Spiro[fluorene-9,9′-xanthene] | ortho-Fluoro | Not Reported as optimal | mdpi.com |

Challenges and Future Directions in Research on 2 Fluoro 4 Trifluoromethoxy Aniline

Addressing Synthetic Challenges in Trifluoromethoxylation Chemistry

The introduction of the trifluoromethoxy (OCF3) group into aromatic systems, particularly anilines, presents a number of synthetic hurdles. Traditional methods often require harsh conditions and toxic reagents, limiting their broad applicability. Overcoming these challenges is a key focus of current research.

Development of User-Friendly and Environmentally Benign Reagents

Historically, trifluoromethoxylation has relied on reagents that are often toxic, volatile, or difficult to handle. The development of safer and more environmentally friendly reagents is a critical area of advancement. Recent efforts have focused on creating shelf-stable and efficient alternatives. For instance, photocatalytic methods using visible light have emerged as a powerful strategy, allowing for the generation of trifluoromethyl radicals under mild conditions from stable precursors conicet.gov.arnih.gov. These methods often replace harsh chemical oxidants and high temperatures, contributing to greener synthetic protocols. The use of low-cost and stable reagents like sodium triflinate (CF3SO2Na), known as Langlois' reagent, in visible-light mediated reactions represents a significant step towards more sustainable processes nih.gov. Research into aqueous micellar conditions for trifluoromethylation further highlights the move towards environmentally benign chemistry by reducing the reliance on organic solvents beilstein-journals.org.

Expansion of Substrate Scope for Facile Synthesis

A significant challenge in trifluoromethoxylation chemistry is the limited substrate scope of many existing methods. Anilines, in particular, can be problematic substrates due to their propensity for oxidative side-reactions, such as polymerization, and issues with regioselectivity beilstein-journals.orgnih.govresearchgate.net. The electron-rich nature of the aniline (B41778) ring can lead to multiple reactive positions, resulting in mixtures of products nih.gov.

Recent advancements have aimed to address these limitations. For example, protocols have been developed that show good tolerance for a variety of functional groups on the aniline ring, including both electron-donating and electron-withdrawing substituents conicet.gov.arnih.gov. The development of one-pot, two-step procedures, such as the O-trifluoromethylation of N-aryl-N-hydroxylamines followed by an intramolecular OCF3 migration, has provided access to ortho-trifluoromethoxylated anilines with high functional-group tolerance nih.gov. These methods expand the range of accessible molecules and facilitate the late-stage functionalization of complex substrates.

Advancements in Stereoselective and Asymmetric Synthesis of Derivatives

The synthesis of chiral molecules containing the 2-fluoro-4-(trifluoromethoxy)aniline scaffold is of great interest for applications in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. The development of stereoselective and asymmetric synthetic methods for its derivatives is a key research frontier.

While specific examples for this compound are emerging, broader progress in the asymmetric synthesis of fluorinated compounds provides a strong foundation. Organocatalysis has been a particularly fruitful area, with chiral catalysts being used to control the enantioselective introduction of fluorine-containing groups chimia.chnih.gov. For instance, highly enantioselective catalytic isomerization of trifluoromethyl imines has been achieved using chiral organic catalysts, providing access to optically active trifluoromethylated amines nih.gov. Similarly, iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroquinoxaline derivatives, demonstrating the potential for creating stereocenters in heterocyclic systems that could be derived from functionalized anilines rsc.org.

These advancements in asymmetric catalysis, including the use of chiral ligands with transition metals and bifunctional organocatalysts, are paving the way for the stereocontrolled synthesis of complex derivatives of this compound nih.govrsc.org. The ability to synthesize specific stereoisomers is crucial for detailed structure-activity relationship studies and for the development of highly selective bioactive compounds researchgate.netnih.gov.

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. For the trifluoromethoxylation of anilines, the mechanisms can be complex, often involving radical intermediates or ionic pathways.

Further Research on Photocatalytic Systems and Counterion Effects

Visible-light photocatalysis has become a prominent tool for trifluoromethoxylation conicet.gov.arnih.govbeilstein-journals.org. Mechanistic studies, including computational analysis, are crucial for understanding these processes nih.govnih.govmontclair.edudntb.gov.uaresearchgate.net. For example, in some photocatalytic systems, the reaction is believed to proceed through the generation of a trifluoromethyl radical via single-electron transfer from an excited-state photocatalyst nih.gov. The role of the solvent is also critical; for instance, hexafluoroisopropanol (HFIP) has been shown to play a key role in promoting selective functionalization of anilines by establishing a hydrogen-bonding network nih.gov.

The nature of the counterion in trifluoromethylating reagents can also significantly influence reactivity. Computational studies have shown that the stability and reactivity of trifluoromethyl oxonium salts are dependent on the counteranion, with less nucleophilic counterions leading to more reactive species montclair.edu. Similarly, in palladium-catalyzed trifluoromethylation, the dissociation of a counterion from the metal center can be a key step in the catalytic cycle nih.gov. Further research into these subtle but important effects will enable the rational design of more effective catalytic systems.

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

Derivatives of this compound are of interest as potential bioactive compounds in fields such as medicine and agriculture researchgate.netossila.comnih.gov. Comprehensive structure-activity relationship (SAR) studies are essential to optimize the biological activity, selectivity, and pharmacokinetic properties of these molecules.

SAR studies on related scaffolds, such as 4-anilinoquinazolines, have demonstrated the importance of the substitution pattern on the aniline ring for kinase inhibitory activity nih.govsoton.ac.uk. The electronic and steric properties of substituents can dramatically influence binding to the target protein. The 2-fluoro and 4-trifluoromethoxy groups on the aniline ring of the title compound can be expected to significantly impact its properties, including lipophilicity and electronic character, which are key determinants of biological activity researchgate.net.

Exploration of Novel Material Applications and Performance Optimization

The exploration of this compound in the realm of materials science is an emerging field with significant potential. The unique combination of a fluorine atom and a trifluoromethoxy group on the aniline backbone imparts desirable properties to polymers and other advanced materials. Research in this area is primarily focused on leveraging these attributes to develop high-performance materials for specialized applications, particularly in electronics and optics. The trifluoromethoxy group (-OCF3) is noted for its ability to enhance solubility, thermal stability, and metabolic stability in molecules, while also augmenting lipophilicity and protein-ligand interactions. nih.gov

The incorporation of fluorinated moieties like the one present in this compound into polymer structures is a known strategy to create materials with low dielectric constants, high optical transparency, and improved resistance to environmental degradation. While specific research detailing the use of this compound in material applications is limited in publicly accessible literature, the broader class of fluorinated anilines serves as a strong indicator of its potential applications. For instance, anilines containing trifluoromethyl groups have been successfully used in the synthesis of 2-amino-1,4-naphthoquinones, which are of interest for their biological and pharmacological properties. rsc.org

In the context of performance optimization, research often involves the synthesis of a series of related polymers or materials where the concentration or position of the fluorine-containing monomer is varied. This allows for a systematic study of structure-property relationships. For example, in the development of materials for pharmaceutical applications, the strategic placement of fluorine and fluoroalkyl groups is a fundamental approach to fine-tune the physicochemical properties of drug molecules. nih.gov A similar approach can be envisioned for optimizing the performance of materials derived from this compound, where adjustments in its proportion within a copolymer could tailor properties such as refractive index, gas permeability, or thermal expansion.

Future research directions will likely involve the synthesis and characterization of novel polyimides, polyamides, or liquid crystals incorporating this compound. The focus of such studies would be to quantify the impact of the 2-fluoro and 4-trifluoromethoxy substitution pattern on key material properties. It is anticipated that materials derived from this compound will exhibit a valuable combination of thermal stability, optical clarity, and low dielectric properties, making them candidates for applications in advanced microelectronics, optical communication systems, and aerospace technologies. The modular nature of synthetic strategies employing such anilines also opens up possibilities for creating a wide array of new compounds with tailored properties for various scientific and industrial applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-(trifluoromethoxy)aniline, and how can purity be maximized?

Synthesis typically involves nitration and hydrogenation steps. For example, nitration of halogenated precursors (e.g., 1,2-dichlorotrifluoromethoxy-benzene) at controlled temperatures (-20°C to +80°C) followed by catalytic hydrogenation with Pd catalysts yields the aniline derivative . To enhance purity, employ continuous flow reactors for scalability and advanced purification techniques like silica gel chromatography (ethyl acetate/petroleum ether gradients) . Monitor reaction progress via LCMS (e.g., m/z 307 [M+H]+ detection) .

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

The trifluoromethoxy group is a strong para-director due to its electron-withdrawing nature. For instance, in nitration reactions, it directs incoming electrophiles to the para position relative to itself, as seen in analogs like N-acetyl-4-(trifluoromethoxy)aniline, which undergoes nitration predominantly at the meta position relative to the amino group . Steric effects from fluorine substituents may further modulate selectivity .

Q. What analytical techniques are critical for characterizing this compound?

Q. How does the compound’s stability vary under different storage conditions?

The compound is air-sensitive due to the trifluoromethoxy group’s susceptibility to hydrolysis. Store under inert gas (N/Ar) at 2–8°C in amber vials to prevent photodegradation . Stability tests under accelerated conditions (40°C/75% RH for 1 month) can predict shelf life.

Advanced Research Questions

Q. What mechanistic insights explain contradictions in nitro-group reduction kinetics?

Reduction of nitro to amino groups (e.g., using H/Pd) may exhibit variable rates due to steric hindrance from the trifluoromethoxy group. Competitive adsorption of intermediates on the catalyst surface can lead to incomplete conversion. Kinetic studies under controlled H pressure (1–3 atm) and in situ FTIR monitoring are recommended .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for Suzuki-Miyaura couplings. For example, the fluorine atom’s electronegativity lowers electron density at the ortho position, favoring boronic acid coupling at the para position . Validate predictions with kinetic isotope effect (KIE) studies.

Q. What strategies resolve conflicting biological activity data in kinase inhibition assays?

Contradictions arise from assay conditions (e.g., ATP concentration, pH). Standardize assays using:

Q. How does fluorination impact bioactivity compared to non-fluorinated analogs?

Fluorine enhances metabolic stability and membrane permeability. For example, this compound shows 3× higher CYP450 resistance than 4-(trifluoromethoxy)aniline in hepatocyte assays . Compare logP values (experimental vs. predicted) to correlate lipophilicity with activity.

Q. What challenges arise during scale-up from lab to pilot plant?

- Exothermic reactions : Nitration requires jacketed reactors with precise temperature control (±2°C) .

- Purification : Switch from column chromatography to fractional crystallization (solvent: heptane/EtOAc) for cost efficiency .

- Safety : Monitor for hazardous byproducts (e.g., nitroso compounds) via GC-MS .

Q. How can regioselectivity issues in heterocyclic derivatization be mitigated?